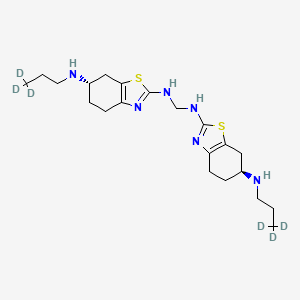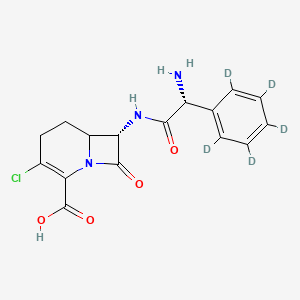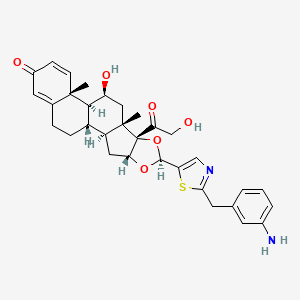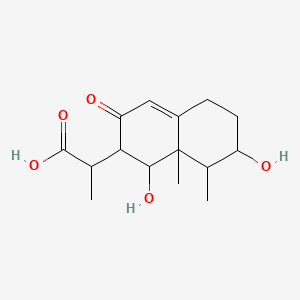
N-Desmethyl Nefopam-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Nefopam-d4 (hydrochloride) is a deuterium-labeled analogue of N-Desmethyl Nefopam (hydrochloride). This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Nefopam-d4 (hydrochloride) involves the deuteration of N-Desmethyl Nefopam (hydrochloride)The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of N-Desmethyl Nefopam-d4 (hydrochloride) is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with strict control over process parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Nefopam-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Nefopam-d4 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis and to study reaction mechanisms.
Biology: Employed in metabolic studies to track the distribution and metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of N-Desmethyl Nefopam-d4 (hydrochloride) is similar to that of Nefopam. Nefopam is a centrally-acting, non-opioid analgesic that works by blocking voltage-gated sodium channels and inhibiting the reuptake of serotonin, dopamine, and noradrenaline. This results in the modulation of pain signals and provides analgesic effects.
Comparison with Similar Compounds
N-Desmethyl Nefopam-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
N-Desmethyl Nefopam (hydrochloride): The non-deuterated analogue.
Nefopam (hydrochloride): The parent compound, which is a centrally-acting analgesic.
Other deuterium-labeled analogues: Compounds with similar structures but different labeling patterns
N-Desmethyl Nefopam-d4 (hydrochloride) offers advantages in pharmacokinetic studies due to its altered metabolic profile, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C16H18ClNO |
|---|---|
Molecular Weight |
279.80 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-1-phenyl-5,6-dihydro-1H-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16;/h1-9,16-17H,10-12H2;1H/i10D2,11D2; |
InChI Key |
ODDJBKRAHHWMJP-DEHBLRELSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C2=CC=CC=C2CN1)C3=CC=CC=C3)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)







![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)



